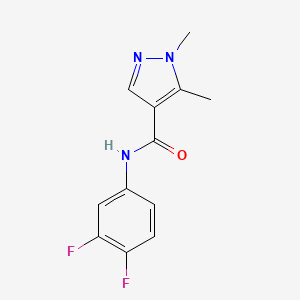![molecular formula C14H15N5O2S B7546088 2-[[1-(Oxolan-2-ylmethyl)tetrazol-5-yl]sulfanylmethyl]-1,3-benzoxazole](/img/structure/B7546088.png)
2-[[1-(Oxolan-2-ylmethyl)tetrazol-5-yl]sulfanylmethyl]-1,3-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[1-(Oxolan-2-ylmethyl)tetrazol-5-yl]sulfanylmethyl]-1,3-benzoxazole, also known as OBZS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. OBZS is a benzoxazole derivative that contains a tetrazole and thiol group. It is highly soluble in water and has shown promising results in various biological and chemical studies.
Mechanism of Action
The mechanism of action of 2-[[1-(Oxolan-2-ylmethyl)tetrazol-5-yl]sulfanylmethyl]-1,3-benzoxazole is not fully understood. However, it has been suggested that 2-[[1-(Oxolan-2-ylmethyl)tetrazol-5-yl]sulfanylmethyl]-1,3-benzoxazole may exert its anti-tumor effects by inhibiting the activity of certain enzymes involved in cell proliferation and survival. 2-[[1-(Oxolan-2-ylmethyl)tetrazol-5-yl]sulfanylmethyl]-1,3-benzoxazole may also induce apoptosis by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects
2-[[1-(Oxolan-2-ylmethyl)tetrazol-5-yl]sulfanylmethyl]-1,3-benzoxazole has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce the expression of COX-2. 2-[[1-(Oxolan-2-ylmethyl)tetrazol-5-yl]sulfanylmethyl]-1,3-benzoxazole has also been found to inhibit the migration and invasion of cancer cells. In addition, 2-[[1-(Oxolan-2-ylmethyl)tetrazol-5-yl]sulfanylmethyl]-1,3-benzoxazole has been found to have antioxidant properties and protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-[[1-(Oxolan-2-ylmethyl)tetrazol-5-yl]sulfanylmethyl]-1,3-benzoxazole is its high solubility in water, which makes it easy to use in various laboratory experiments. However, one of the limitations of 2-[[1-(Oxolan-2-ylmethyl)tetrazol-5-yl]sulfanylmethyl]-1,3-benzoxazole is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 2-[[1-(Oxolan-2-ylmethyl)tetrazol-5-yl]sulfanylmethyl]-1,3-benzoxazole. One potential direction is the development of 2-[[1-(Oxolan-2-ylmethyl)tetrazol-5-yl]sulfanylmethyl]-1,3-benzoxazole as a therapeutic agent for the treatment of cancer and other inflammatory diseases. Another direction is the study of the mechanism of action of 2-[[1-(Oxolan-2-ylmethyl)tetrazol-5-yl]sulfanylmethyl]-1,3-benzoxazole and its potential interactions with other molecules. Additionally, the development of new synthesis methods for 2-[[1-(Oxolan-2-ylmethyl)tetrazol-5-yl]sulfanylmethyl]-1,3-benzoxazole may lead to the discovery of new derivatives with improved properties.
Synthesis Methods
The synthesis of 2-[[1-(Oxolan-2-ylmethyl)tetrazol-5-yl]sulfanylmethyl]-1,3-benzoxazole involves the reaction of 2-aminobenzoic acid with oxalyl chloride to form 2-chlorobenzoyl chloride. This is then reacted with 2-mercapto-1-methyltetrazole in the presence of triethylamine to form 2-[[1-(Oxolan-2-ylmethyl)tetrazol-5-yl]sulfanyl]benzoic acid. Finally, this compound is cyclized with phosphorus oxychloride to form 2-[[1-(Oxolan-2-ylmethyl)tetrazol-5-yl]sulfanylmethyl]-1,3-benzoxazole.
Scientific Research Applications
2-[[1-(Oxolan-2-ylmethyl)tetrazol-5-yl]sulfanylmethyl]-1,3-benzoxazole has been extensively studied for its potential applications in various fields. In the field of medicine, 2-[[1-(Oxolan-2-ylmethyl)tetrazol-5-yl]sulfanylmethyl]-1,3-benzoxazole has shown promising results as an anti-inflammatory and anti-tumor agent. It has been found to inhibit the growth of cancer cells and induce apoptosis in vitro. 2-[[1-(Oxolan-2-ylmethyl)tetrazol-5-yl]sulfanylmethyl]-1,3-benzoxazole has also been studied for its potential use as a diagnostic tool for cancer detection.
properties
IUPAC Name |
2-[[1-(oxolan-2-ylmethyl)tetrazol-5-yl]sulfanylmethyl]-1,3-benzoxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2S/c1-2-6-12-11(5-1)15-13(21-12)9-22-14-16-17-18-19(14)8-10-4-3-7-20-10/h1-2,5-6,10H,3-4,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICLSUINZCXELDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C(=NN=N2)SCC3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[1-(Oxolan-2-ylmethyl)tetrazol-5-yl]sulfanylmethyl]-1,3-benzoxazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,4-dichlorophenyl)-N-[1-(3-sulfamoylphenyl)ethyl]acetamide](/img/structure/B7546006.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-[1-(oxolan-2-ylmethyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B7546034.png)
![2-(2,4-dimethylphenoxy)-N-[1-(3-sulfamoylphenyl)ethyl]acetamide](/img/structure/B7546036.png)
![N-[2-[[2-[(dimethylamino)methyl]phenyl]methylamino]-2-oxoethyl]-2-methylbenzamide](/img/structure/B7546057.png)
![N-[2-(tert-butylamino)-2-oxoethyl]-3-(3-chlorophenyl)propanamide](/img/structure/B7546066.png)
![N-[[4-(difluoromethoxy)phenyl]methyl]-N-methyl-2-(4-oxothieno[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B7546068.png)
![N-[(2-fluorophenyl)methyl]-2-[1-(oxolan-2-ylmethyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B7546075.png)


![Benzo[1,3]dioxole-5-carboxylic Acid indan-1-ylamide](/img/structure/B7546094.png)
![4-[(4-Propan-2-ylphenyl)sulfamoyl]benzamide](/img/structure/B7546108.png)
![3-amino-N-[[4-(diethylsulfamoyl)phenyl]methyl]pyrazine-2-carboxamide](/img/structure/B7546110.png)
![N,N-diethyl-4-[4-methyl-5-[(5-methyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]-1,2,4-triazol-3-yl]aniline](/img/structure/B7546116.png)
![N-(cyclopropylcarbamoyl)-2-[methyl(2-phenoxyethyl)amino]propanamide](/img/structure/B7546123.png)